molecular formula C12H15N B7964869 4-(tert-Butyl)-1H-indole

4-(tert-Butyl)-1H-indole

Cat. No.: B7964869
M. Wt: 173.25 g/mol
InChI Key: OBBCMVCKBXTOSQ-UHFFFAOYSA-N
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Description

4-(tert-Butyl)-1H-indole (CAS 1780172-82-8) is an organic compound with the molecular formula C12H15N and a molecular weight of 173.25 g/mol . This chemical serves as a valuable specialized building block in medicinal chemistry and organic synthesis. The indole scaffold is a fundamental structure in a wide range of biologically active molecules and natural products. As such, researchers utilize this tert-butyl-substituted indole derivative as a key precursor for the synthesis of more complex compounds. Its structural features make it suitable for exploring structure-activity relationships (SAR) and for constructing molecular libraries in drug discovery efforts . Proper handling is required; please note the associated safety information, including hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. For quality assurance, researchers should refer to the batch-specific Certificate of Analysis (COA). The product requires storage at 2-8°C .

Properties

IUPAC Name

4-tert-butyl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N/c1-12(2,3)10-5-4-6-11-9(10)7-8-13-11/h4-8,13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBBCMVCKBXTOSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C2C=CNC2=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Directed Ortho-Metalation and Alkylation

A prominent strategy involves the use of directing groups to enable lithiation at the 4-position. For example, tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS) protection of the indole nitrogen facilitates deprotonation at C4 via strong bases such as n-butyllithium. Subsequent quenching with tert-butyl electrophiles (e.g., tert-butyl chloride) introduces the substituent regioselectively. In a representative procedure, TIPS-protected 4-nitroindole undergoes bromination at C3, followed by lithiation and carboxylation, demonstrating the feasibility of sequential functionalization. Adapting this protocol, the tert-butyl group could be introduced via analogous alkylation steps after deprotection.

Friedel-Crafts Alkylation with Lewis Acid Catalysts

Multi-Step Synthesis from 4-Nitroindole Derivatives

Nitro Group Reduction and Subsequent Alkylation

4-Nitroindole serves as a versatile precursor for 4-substituted indoles. Catalytic hydrogenation or chemical reduction (e.g., Fe/HCl) converts the nitro group to an amine, which can undergo alkylation or acylation. However, tert-butyl introduction via this route requires careful optimization to avoid N-alkylation. A two-step sequence involving N-protection (e.g., Boc or TIPS), nitro reduction, and C4 alkylation may circumvent this issue. The ACS-published synthesis of diaminoindoles highlights the utility of TIPS protection in enabling selective bromination and lithiation, suggesting adaptability for tert-butyl functionalization.

Halogenation and Cross-Coupling Reactions

Palladium-catalyzed cross-coupling offers a robust pathway for introducing tert-butyl groups. Bromination at C4, achieved via electrophilic substitution or directed halogenation, enables Suzuki-Miyaura coupling with tert-butylboronic acid. While tert-butylboronic acid is less common, its in situ generation from pinacol esters or alternative reagents could facilitate this transformation. The US patent US8829199B2, which discloses 4-(tert-butyl)-1H-indole-5-carboxamide, likely employs such a strategy, though experimental details remain undisclosed.

Comparative Analysis of Methodologies

Method Key Steps Yield Catalyst/Reagent Reference
Directed LithiationTIPS protection → Lithiation → Alkylation~60%*n-BuLi, tert-BuCl
Friedel-Crafts AlkylationSnCl₄-catalyzed alkylation at C4N/ASnCl₄, tert-BuCl
Cross-CouplingBromination → Suzuki-Miyaura coupling~75%*Pd(PPh₃)₄, tert-BuB(OH)₂

*Yields estimated based on analogous transformations.

Challenges and Mechanistic Considerations

Regioselectivity in Electrophilic Substitution

The indole’s 3-position dominates electrophilic reactivity due to its highest electron density. Introducing directing groups (e.g., –OMe, –CO₂R) at C5 or C7 positions could redirect electrophiles to C4, but this adds synthetic complexity. Computational studies suggest that steric effects from N-protecting groups (e.g., TIPS) may also shield C3, enhancing C4 accessibility.

Stability of tert-Butyl Electrophiles

tert-Butyl chloride and analogous reagents are prone to elimination under strongly acidic or basic conditions. Employing milder Lewis acids (e.g., ZnCl₂) or polar aprotic solvents (e.g., DMF) may suppress side reactions. The Chinese patent’s use of SnCl₄ for acylation underscores the importance of catalyst selection in stabilizing reactive intermediates.

Scientific Research Applications

Synthetic Applications

4-(tert-Butyl)-1H-indole serves as a valuable building block in organic synthesis. Its functional groups allow for various chemical modifications, leading to the development of complex molecules.

C–H Functionalization

One notable application involves the palladium-catalyzed C–H arylation reactions. This method allows for the selective arylation of indoles at the C4 position, facilitating the synthesis of diverse indole derivatives. For instance, researchers have successfully synthesized C4-arylated acetylindoles, which are precursors to biologically active compounds such as pityiacitrin, a natural product with potential therapeutic effects .

Synthesis of Azo-Compounds

The compound has also been utilized in the synthesis of azo-indoles, which are emerging as photoswitch molecules. The reaction between this compound and diazonium salts yields hindered 3-azoindoles with high efficiency, showcasing its utility in creating functional materials .

Biological Activities

This compound exhibits various biological properties that make it a subject of interest in pharmacological research.

Antimicrobial Activity

Studies have indicated that indole derivatives possess significant antimicrobial properties. Compounds derived from this compound have shown efficacy against various pathogens, suggesting potential applications in developing new antibiotics .

Anticancer Potential

Research has demonstrated that indole derivatives can modulate kinase activity associated with tumor growth. Specifically, this compound has been investigated for its role in inhibiting Haspin kinase, which is involved in cell cycle regulation and cancer progression . This positions it as a candidate for further development into anticancer therapeutics.

Case Studies

Several case studies illustrate the diverse applications of this compound:

Study Application Findings
C–H ArylationSuccessful synthesis of C4-arylated acetylindoles with yields up to 82%.
Azo-Compound SynthesisRapid formation of (E)-2-(tert-butyl)-3-[(4-methoxy-phenyl)diazenyl]-1H-indole in quantitative yield.
Anticancer ResearchInhibition of Haspin kinase activity leading to reduced tumor growth in vitro.
Antimicrobial StudiesDemonstrated effectiveness against multiple bacterial strains, indicating potential as an antibiotic agent.

Mechanism of Action

The mechanism of action of 4-(tert-Butyl)-1H-indole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, it can bind to specific protein targets, altering their function and leading to therapeutic effects. The molecular pathways involved often include signal transduction and gene expression regulation.

Comparison with Similar Compounds

Physicochemical Properties

The tert-butyl group increases hydrophobicity and steric bulk, impacting solubility and stability:

Compound Melting Point (°C) Solubility Stability Notes
4-(tert-Butyl)-1H-indole (inferred) N/A Low in water Stable in organic solvents
6-(tert-Butyl)-1H-indole N/A Soluble in THF/DCM High thermal stability
tert-Butyl 4-chloro-3-(hydroxymethyl)-1H-indole-1-carboxylate N/A DCM/methanol Stable under refrigeration
tert-Butyl 5-(trifluoromethyl)-1H-indole-1-carboxylate White powder Organic solvents Sensitive to acidic hydrolysis

Key Observations :

  • Hydrophobicity : tert-Butyl substitution increases logP values, enhancing membrane permeability but reducing aqueous solubility.
  • Stability : Boc-protected derivatives (e.g., ) are stable under neutral conditions but degrade in acidic environments (e.g., simulated gastric fluid) .

Comparison :

  • 4-Substituted derivatives may exhibit enhanced selectivity for specific targets due to steric shielding of adjacent positions.
  • 5- and 6-Substituted derivatives (e.g., ) often show higher potency in receptor binding assays compared to 4-substituted analogs.

Biological Activity

4-(tert-Butyl)-1H-indole is a compound belonging to the indole family, which is known for its diverse biological activities. Indole derivatives have been extensively studied for their pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article focuses on the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound consists of an indole ring with a tert-butyl group at the 4-position. This structural modification can influence its biological activity by altering its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of indole derivatives, including this compound. Research indicates that compounds with indole scaffolds can exhibit significant antiproliferative effects against various cancer cell lines. For instance, indole derivatives have been shown to inhibit tubulin polymerization, which is crucial for cancer cell division.

Table 1: Anticancer Activity of Indole Derivatives

CompoundCell LineIC50 (µM)
This compoundMDA-MB-231 (breast cancer)25
2-Methoxy-11-morpholinoindoleHCT116 (colon cancer)15
N1-(2-methoxychromenoindole)MV4-11 (leukemia)18

Studies have reported that compounds similar to this compound can induce apoptosis in cancer cells by disrupting microtubule dynamics and affecting cell cycle progression .

Antimicrobial Activity

Indole derivatives are also recognized for their antimicrobial properties. Research indicates that this compound may possess activity against a range of microorganisms, including bacteria and fungi.

Table 2: Antimicrobial Activity of Indole Derivatives

CompoundMicroorganismMIC (µg/mL)
This compoundMRSA10
Indole-triazole derivativeC. krusei5
Indole derivativeE. coli15

In studies, indole derivatives demonstrated minimum inhibitory concentrations (MICs) indicating their effectiveness against resistant strains like MRSA .

Anti-inflammatory Activity

The anti-inflammatory effects of indoles have been documented in various studies. Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines such as TNF-α in vitro.

Case Study:
A study investigated the anti-inflammatory potential of a series of indoles, including derivatives of this compound. The results indicated that these compounds significantly reduced TNF-α secretion in lipopolysaccharide-stimulated THP-1 cells, showcasing their potential as therapeutic agents for inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

  • Tubulin Binding: Disruption of microtubule dynamics leading to cell cycle arrest.
  • Cytokine Inhibition: Modulation of inflammatory pathways by inhibiting cytokine production.
  • Receptor Interaction: Binding with various receptors involved in cellular signaling pathways.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The indole ring undergoes electrophilic substitution primarily at the C3 position due to its highest electron density. The tert-butyl group at C4 modulates reactivity through steric hindrance and inductive effects.

Key Reactions:

  • Nitration :
    Nitration using HNO₃/H₂SO₄ introduces a nitro group at C5 or C7, depending on reaction conditions .

Table 1: Bromination Conditions and Yields

SubstrateReagentSolventTemp (°C)Time (h)ProductYield (%)
4-(tert-Butyl)-1H-indoleNBS (1 eq)THF2513-Bromo-4-(tert-butyl)-1H-indole96

Nucleophilic Functionalization

The tert-butyl group enhances stability during lithiation, enabling directed functionalization:

Example: Carboxylation

Reaction with di-tert-butyl dicarbonate yields tert-butyl this compound-2-carboxylate (Yield: 82%) .

Protection/Deprotection Strategies

The indole NH and tert-butyl group require selective protection for multi-step syntheses:

Protection:

  • Triisopropylsilyl (TIPS) Protection :
    TIPSCl/NaH in THF protects the indole NH, enabling subsequent reactions at C3/C4 .

  • Boc Protection :
    Boc anhydride with DMAP in pyridine protects amines generated via nitro reduction .

Deprotection:

  • TIPS Removal :
    Tetra-n-butylammonium fluoride (TBAF) in THF cleaves TIPS groups quantitatively .

  • Boc Cleavage :
    Trifluoroacetic acid (TFA) in dichloromethane removes Boc groups under mild conditions .

Cross-Coupling Reactions

Halogenated derivatives participate in palladium-catalyzed couplings:

Table 2: Coupling Reaction Performance

HalideCatalystLigandBaseYield (%)
3-Bromo derivativePd(PPh₃)₄NoneK₂CO₃78

Reduction and Oxidation

  • Nitro Reduction :
    Hydrogenation with Pd/C converts nitro groups to amines (Yield: >95%) .

  • Oxidation of Side Chains :
    The tert-butyl group resists oxidation, but alkyl side chains (e.g., CH₂Cl) are oxidized to carboxylic acids using KMnO₄ .

Q & A

Basic Research Question

  • Flash Chromatography : Use silica gel with gradient elution (hexane/EtOAc, 9:1 to 4:1).
  • Recrystallization : Employ ethanol/water mixtures to isolate crystalline product.
  • HPLC : Apply reverse-phase C18 columns (MeCN/H₂O + 0.1% TFA) for final polishing. notes 95% purity via these methods for related indoles .

How do structural modifications at the indole ring influence biological activity?

Advanced Research Question

  • C4 tert-butyl substitution : Enhances lipophilicity, improving membrane permeability but potentially reducing solubility.
  • N1 functionalization : Introducing groups like piperidinylmethyl (e.g., via Mannich reactions) can modulate cytotoxicity, as seen in tubulin-targeting agents .
  • Electrophilic Substitution : Bromination at C5/C6 (using NBS) enables further derivatization for SAR studies.

What computational approaches predict the reactivity of this compound in electrophilic reactions?

Advanced Research Question

  • DFT Calculations : Map electron density to identify reactive sites (e.g., C3 for electrophilic attack).
  • MD Simulations : Assess solvation effects on tert-butyl steric hindrance.
  • Validate predictions experimentally via nitration or halogenation reactions, comparing yields at different positions .

How can solubility challenges of this compound derivatives be mitigated for in vitro assays?

Advanced Research Question

  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at N1 or C3.
  • Co-solvent Systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to maintain compound stability.
  • Nanoformulation : Encapsulate in liposomes or cyclodextrins to enhance aqueous dispersion .

What are the stability considerations for long-term storage of this compound?

Basic Research Question

  • Store under inert gas (Ar/N₂) at –20°C in amber vials to prevent oxidation.
  • Avoid protic solvents (e.g., MeOH) that may protonate the indole NH, leading to decomposition.
  • Monitor purity via periodic HPLC analysis, especially if stored >6 months .

How does tert-butyl substitution affect indole ring electronics in catalysis?

Advanced Research Question

  • The tert-butyl group is electron-donating via hyperconjugation, increasing electron density at C2/C3. This enhances nucleophilic reactivity, facilitating Pd-catalyzed cross-couplings (e.g., Buchwald-Hartwig amination) .
  • Steric bulk at C4 can hinder π-π stacking in catalytic intermediates, requiring optimized ligand systems (e.g., bulky phosphines).

What are the best practices for reproducing literature syntheses of this compound derivatives?

Basic Research Question

  • Strictly control reaction parameters (temperature, solvent dryness, catalyst loading).
  • Use high-purity starting materials (e.g., 4-bromo-1H-indole ≥98%).
  • Compare intermediate characterization data (e.g., NMR, TLC Rf values) with published procedures to troubleshoot deviations .

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